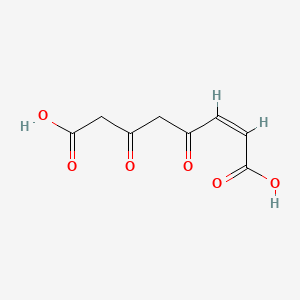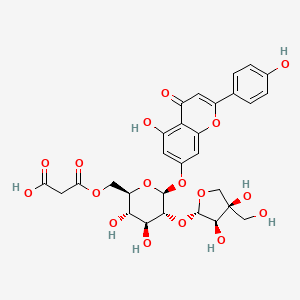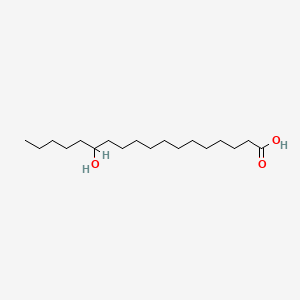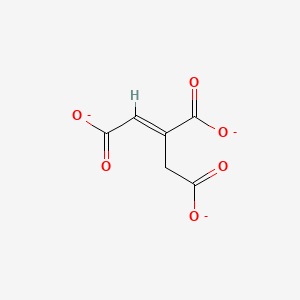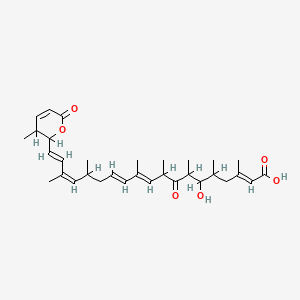
Jildamycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jildamycin: is a semi-synthetic antibiotic belonging to the anthracycline class. It is primarily used in the treatment of various bacterial infections. This compound is known for its ability to intercalate into DNA, thereby inhibiting nucleic acid synthesis and interacting with the enzyme topoisomerase II. This mechanism makes it effective against a range of bacterial pathogens.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Jildamycin involves multiple steps, starting from the extraction of the natural anthracycline compound, daunorubicin. The key steps include:
Glycosylation: The attachment of sugar moieties to the aglycone structure.
Acetylation: The addition of acetyl groups to specific positions on the molecule.
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces bacteria, followed by chemical modification steps to achieve the desired semi-synthetic compound. The fermentation process is optimized to maximize yield and purity, and the subsequent chemical modifications are carried out under controlled conditions to ensure consistency and efficacy.
Análisis De Reacciones Químicas
Types of Reactions: Jildamycin undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound, each with distinct biological activities and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Jildamycin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying DNA intercalation and the effects of anthracyclines on nucleic acid synthesis.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential in treating various bacterial infections, including those caused by multi-drug resistant strains.
Industry: Utilized in the production of semi-synthetic antibiotics and as a reference standard in quality control processes.
Mecanismo De Acción
Jildamycin exerts its effects by intercalating into the DNA double helix, thereby disrupting the normal function of nucleic acids. This intercalation inhibits the enzyme topoisomerase II, which is essential for DNA replication and transcription. By blocking this enzyme, this compound prevents the proliferation of bacterial cells, leading to their eventual death. The molecular targets of this compound include the DNA strands and the topoisomerase II enzyme, which are critical for bacterial survival and replication.
Comparación Con Compuestos Similares
Daunorubicin: Another anthracycline antibiotic with similar DNA intercalating properties.
Doxorubicin: A widely used anthracycline with potent anti-cancer activity.
Idarubicin: A semi-synthetic derivative of daunorubicin with enhanced lipophilicity and cellular uptake.
Uniqueness of Jildamycin: this compound is unique due to its specific modifications that enhance its antibacterial activity and reduce its toxicity compared to other anthracyclines. Its ability to intercalate into DNA and inhibit topoisomerase II makes it a valuable compound in both research and clinical settings.
Propiedades
Fórmula molecular |
C32H46O6 |
|---|---|
Peso molecular |
526.7 g/mol |
Nombre IUPAC |
(2E,10E,12E,16Z,18E)-6-hydroxy-3,5,7,9,11,15,17-heptamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid |
InChI |
InChI=1S/C32H46O6/c1-20(16-22(3)12-14-28-24(5)13-15-30(35)38-28)10-9-11-21(2)17-25(6)31(36)27(8)32(37)26(7)18-23(4)19-29(33)34/h9,11-17,19-20,24-28,32,37H,10,18H2,1-8H3,(H,33,34)/b11-9+,14-12+,21-17+,22-16-,23-19+ |
Clave InChI |
QECBVZBMGUAZDL-SJMSETAHSA-N |
SMILES isomérico |
CC1C=CC(=O)OC1/C=C/C(=C\C(C)C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C |
SMILES canónico |
CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C |
Sinónimos |
leptomycin A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-4,6-dihydroxy-2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B1237807.png)
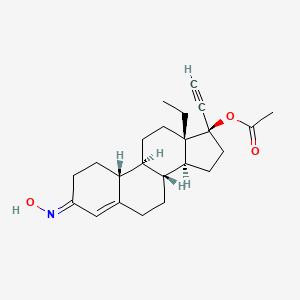


![[Mo(CO)3Dien]](/img/structure/B1237813.png)
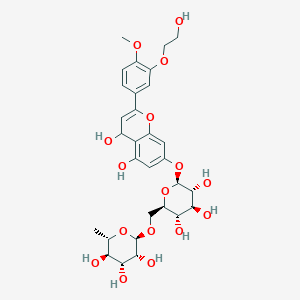
![N-[(2R,6S,9aS)-6-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-2-yl]-4-amino-5-chloro-2-methoxybenzamide;hydrochloride](/img/structure/B1237818.png)
![2,6-difluoro-N-[2-[3-[(2-fluorophenyl)methylthio]-1-indolyl]ethyl]benzamide](/img/structure/B1237820.png)
